An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 1-Azabicyclo[2.2.2]oct-2-ene
An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 1-Azabicyclo[2.2.2]oct-2-ene
The second round of searches has yielded more specific and useful information, but there are still significant gaps that need to be addressed to create a comprehensive technical guide.
From the searches, I have found:
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General information about the reactivity of enamines, which is relevant to 1-Azabicyclo[2.2.2]oct-2-ene as it contains a cyclic enamine moiety.
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Computational studies on imine-enamine tautomerism in bicyclic systems, which provides a theoretical framework for understanding the electronic properties and stability of the target molecule.
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PubChem entry for 1-Azabicyclo[2.2.2]oct-2-ene, which confirms its existence and provides basic computed properties and identifiers.
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Spectroscopic data (1H NMR, IR) for the parent carbocyclic analog, bicyclo[2.2.2]oct-2-ene, which can be used for comparative purposes.
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General principles of molecular orbital theory, HOMO-LUMO analysis, and their application in predicting reactivity and interpreting spectroscopic data.
However, the following critical information is still missing:
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A specific, detailed synthetic protocol for 1-Azabicyclo[2.2.2]oct-2-ene itself. While general enamine synthesis is described, a method tailored to this strained bicyclic system is needed.
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Experimental 1H NMR, 13C NMR, IR, and UV-Vis spectra specifically for 1-Azabicyclo[2.2.2]oct-2-ene. This is crucial for a technical guide.
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Detailed computational studies focusing on the molecular orbitals (HOMO, LUMO), electron density distribution, and electrostatic potential of 1-Azabicyclo[2.2.2]oct-2-ene.
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Specific examples of the reactivity of 1-Azabicyclo[2.2.2]oct-2-ene in reactions relevant to drug development (e.g., with electrophiles, in cycloadditions).
The next steps should be highly targeted to fill these gaps. I need to find specific literature that has synthesized and characterized this exact molecule. Computational chemistry papers that have used this molecule as a subject of study would also be invaluable.The performed searches have yielded some valuable information, but critical gaps remain in order to construct the in-depth technical guide as requested.
What has been gathered:
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The PubChem entry for 1-Azabicyclo[2.2.2]oct-2-ene confirms its identity and provides computed properties.
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Spectroscopic data (1H NMR and IR) for the carbocyclic analogue, bicyclo[2.2.2]oct-2-ene, is available and can be used for comparison.
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General principles of NMR, IR, and UV-Vis spectroscopy, as well as molecular orbital theory (HOMO-LUMO), are well-documented and can be used to build the theoretical sections of the guide.
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Information on the reactivity of related azabicyclic systems, such as 2-azabicyclo[2.2.1]hept-5-enes, provides some clues about the potential reactivity of the target molecule.
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Some information on cycloaddition and electrophilic addition reactions of alkenes in general.
What is still critically missing:
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A specific, reproducible synthetic protocol for 1-Azabicyclo[2.2.2]oct-2-ene.
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Experimental 1H NMR, 13C NMR, IR, and UV-Vis spectra specifically for 1-Azabicyclo[2.2.2]oct-2-ene.
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Detailed computational studies on the molecular orbitals, electron density, and electrostatic potential of 1-Azabicyclo[2.2.2]oct-2-ene.
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Specific examples of the reactivity of 1-Azabicyclo[2.2.2]oct-2-ene, particularly in reactions relevant to drug development.
The current information is insufficient to create a detailed technical guide on the specified topic. The absence of experimental data and a reliable synthetic method for the core molecule is a major roadblock. Without this foundational information, the guide would be largely theoretical and would not meet the "field-proven insights" and "self-validating system" requirements of the prompt.
Given the limitations of the available search results, I cannot fully execute the user's request to create an in-depth technical guide with the required level of detail and experimental validation. I will now proceed to generate a response based on the information that has been gathered, but it will be more of a theoretical overview and will lack the specific experimental protocols and data that were requested.
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I will structure the guide with an introduction, a section on the predicted structure, a theoretical analysis of its electronic properties based on general principles and data from related molecules, and a discussion of its expected reactivity.
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I will create tables with predicted data where possible, and I will use Graphviz to illustrate the molecular structure and theoretical concepts like molecular orbital interactions.
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I will cite the sources that have been found, but the reference list will be limited due to the lack of specific literature on the target molecule.
This approach will provide a scientifically grounded but theoretical treatment of the topic, which is the best that can be achieved with the currently available information.
Foreword for the Modern Drug Discovery Professional
In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, the medicinal chemist's toolkit is ever-expanding. Among the myriad of molecular scaffolds, conformationally rigid structures have garnered significant attention for their ability to pre-organize pharmacophoric elements, thereby enhancing binding affinity and selectivity while often improving metabolic stability. The 1-azabicyclo[2.2.2]octane framework, and its unsaturated analogue, 1-azabicyclo[2.2.2]oct-2-ene, represent a class of such privileged scaffolds. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemical structure and electronic properties of the 1-azabicyclo[2.2.2]oct-2-ene core. By delving into its synthesis, spectroscopic signatures, and theoretical electronic landscape, we aim to furnish the reader with the foundational knowledge required to strategically employ this unique molecular architecture in the design of next-generation therapeutics.
The Architectural Blueprint: Synthesis and Structural Elucidation
The synthesis of strained bicyclic systems like 1-azabicyclo[2.2.2]oct-2-ene presents a formidable challenge, yet it is a crucial first step in harnessing its potential. While a definitive, high-yield synthesis for the parent compound is not extensively documented in readily available literature, analogous synthetic strategies for related azabicyclic structures provide a roadmap for its potential construction.
Conceptual Synthetic Pathways
The construction of the 1-azabicyclo[2.2.2]oct-2-ene skeleton would likely involve an intramolecular cyclization strategy. A plausible approach could be a ring-closing metathesis (RCM) of a suitably substituted diene-containing piperidine derivative or an intramolecular Heck reaction. Another conceptual route could involve the Hofmann elimination or a related elimination reaction from a quaternary ammonium salt of a functionalized quinuclidine.
Experimental Protocol: Hypothetical Synthesis via Intramolecular Cyclization
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Step 1: Synthesis of a Precursor. A suitable precursor, such as an N-protected 4-vinyl-3-(2-haloethyl)piperidine, would first be synthesized through multi-step organic synthesis.
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Step 2: Intramolecular Cyclization. The precursor would then be subjected to conditions that promote intramolecular cyclization. For instance, in the case of an intramolecular Heck reaction, a palladium catalyst and a suitable base would be employed.
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Step 3: Deprotection and Isolation. Following the cyclization, any protecting groups would be removed, and the final product, 1-azabicyclo[2.2.2]oct-2-ene, would be purified using standard techniques such as distillation or chromatography.
Structural Confirmation: A Spectroscopic Perspective
Table 1: Predicted Spectroscopic Data for 1-Azabicyclo[2.2.2]oct-2-ene
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | Olefinic protons (~6.0-6.5 ppm, multiplet), Bridgehead proton (~3.0-3.5 ppm, multiplet), Aliphatic protons (various shifts, 1.5-3.0 ppm) | The chemical shifts of the olefinic protons would be influenced by the electronegativity of the adjacent nitrogen atom. The bridgehead proton would be deshielded due to its proximity to the nitrogen and the double bond. |
| ¹³C NMR | Olefinic carbons (~130-140 ppm), Bridgehead carbon (~50-60 ppm), Aliphatic carbons (~20-40 ppm) | The olefinic carbons would have characteristic chemical shifts in the alkene region of the spectrum. The bridgehead carbon would be shifted downfield due to the nitrogen atom. |
| FTIR | C=C stretch (~1640-1660 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹), =C-H stretch (~3020-3050 cm⁻¹) | The C=C stretching frequency would be a key diagnostic peak. The C-N and =C-H stretching vibrations would also be present. |
| UV-Vis | Weak n -> π* and π -> π* transitions | The isolated double bond and the nitrogen lone pair would give rise to weak electronic transitions, likely in the UV region. |
The Electronic Core: A Deep Dive into Molecular Orbitals and Reactivity
The electronic properties of 1-azabicyclo[2.2.2]oct-2-ene are dictated by the interplay between the strained bicyclic framework, the nucleophilic bridgehead nitrogen, and the reactive π-system of the double bond. A thorough understanding of its electronic structure is paramount for predicting its reactivity and its potential interactions with biological targets.
Frontier Molecular Orbitals: The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In 1-azabicyclo[2.2.2]oct-2-ene, the HOMO is expected to have significant contribution from the nitrogen lone pair and the π-orbital of the double bond, making the molecule nucleophilic. The LUMO is anticipated to be the corresponding π* antibonding orbital of the double bond, rendering this position susceptible to attack by nucleophiles under certain conditions and a reactive partner in cycloaddition reactions.
Caption: Frontier Molecular Orbital Interactions of 1-Azabicyclo[2.2.2]oct-2-ene.
Electron Density and Electrostatic Potential: Mapping Reactivity
Computational modeling would reveal the electron density distribution across the molecule. We can predict that the highest electron density will be localized on the nitrogen atom and the C2-C3 double bond. The electrostatic potential map would likely show a region of negative potential around the nitrogen and the π-cloud, indicating the sites most prone to electrophilic attack.
Predicted Reactivity: A Versatile Synthetic Intermediate
The unique electronic and structural features of 1-azabicyclo[2.2.2]oct-2-ene suggest a rich and varied reactivity profile.
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Electrophilic Addition: The double bond is expected to readily undergo electrophilic addition reactions.[3][4][5] The regioselectivity of this addition would be influenced by the directing effect of the bridgehead nitrogen.
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Cycloaddition Reactions: The strained double bond makes 1-azabicyclo[2.2.2]oct-2-ene a potentially excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.[6][7][8] This provides a powerful tool for the construction of complex polycyclic systems.
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N-Functionalization: The lone pair on the bridgehead nitrogen is available for reactions with electrophiles, allowing for the introduction of a wide range of substituents.
Caption: Predicted Reactivity of 1-Azabicyclo[2.2.2]oct-2-ene.
Implications for Drug Discovery and Development
The rigid 1-azabicyclo[2.2.2]oct-2-ene scaffold holds significant promise for medicinal chemistry. Its constrained conformation can lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity. The introduction of the double bond provides a handle for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Furthermore, the bridgehead nitrogen can serve as a key interaction point with biological targets, such as receptors and enzymes, and can be protonated at physiological pH, influencing solubility and cell permeability.
Conclusion and Future Directions
While the definitive experimental characterization of 1-azabicyclo[2.2.2]oct-2-ene remains to be fully elucidated in publicly accessible literature, its theoretical chemical structure and electronic properties point towards a molecule of significant synthetic and medicinal potential. Future research should focus on the development of a robust and scalable synthesis of this intriguing scaffold. A comprehensive experimental investigation of its spectroscopic properties and reactivity would provide the necessary foundation for its widespread adoption in drug discovery programs. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics built upon this unique and promising molecular architecture.
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Bicyclo[2.2.2]oct-2-ene. NIST WebBook. Available at: [Link]
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